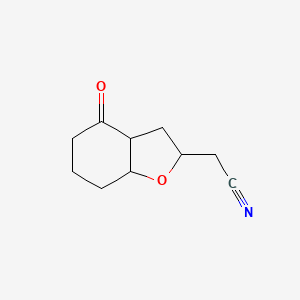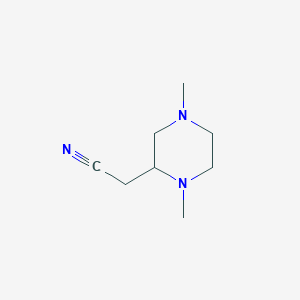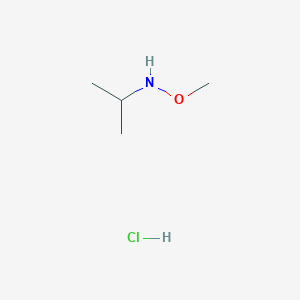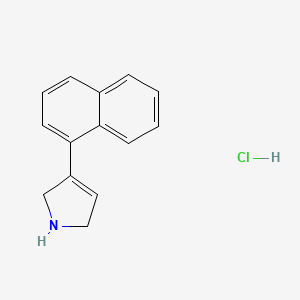
3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of “3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride” is not provided in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving “3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride” are not specified in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. The specific physical and chemical properties of “3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride” are not provided in the sources retrieved .Wissenschaftliche Forschungsanwendungen
- Field : Physical Chemistry .
- Application : The compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) is synthesized and characterized for quantum chemical investigations .
- Methods : Experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods are used. Computational methods using Gaussian software are also employed .
- Results : The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set. The computed geometrical parameters are compared with experimental data .
- Field : Medicinal Chemistry .
- Application : Some 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one candidates are synthesized and tested for their anti-viral activities .
- Methods : The compound is synthesized and then tested for anti-avian influenza virus activity .
- Results : Most of the prepared products showed promising antiviral activity against H5N1 virus [A/Chicken/Egypt/1/2006 (H5N1)] by determination of both TC50 and ED50 and confirmed by plaque reduction assay on MDCK cells .
Quantum Chemical Investigations
Anti-viral Activities
- Field : Organic Chemistry .
- Application : The compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) is synthesized and characterized by several experimental techniques .
- Methods : Techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods are used. Computational methods using Gaussian software are also employed .
- Results : The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set. The computed geometrical parameters are compared with experimental data .
- Field : Pharmaceutical Chemistry .
- Application : The compound 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride is used in pharmaceutical applications .
- Methods : The compound is synthesized and then tested for its pharmaceutical properties .
- Results : The compound shows promising results in pharmaceutical applications .
Synthesis and Characterization
Pharmaceutical Applications
- Field : Physical Chemistry .
- Application : The compound 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) is synthesized and characterized for quantum chemical investigations .
- Methods : Experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV−vis spectral methods are used. Computational methods using Gaussian software are also employed .
- Results : The density functional theory (DFT) method is used to obtain the optimized structure using the B3LYP/6-311+ +G(d,p) basis set. The computed geometrical parameters are compared with experimental data .
- Field : Pharmaceutical Chemistry .
- Application : The compound 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride is used in pharmaceutical applications .
- Methods : The compound is synthesized and then tested for its pharmaceutical properties .
- Results : The compound shows promising results in pharmaceutical applications .
Quantum Chemical Investigations
Pharmaceutical Applications
Safety And Hazards
Eigenschaften
IUPAC Name |
3-naphthalen-1-yl-2,5-dihydro-1H-pyrrole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12;/h1-8,15H,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOBZPHGKLVRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



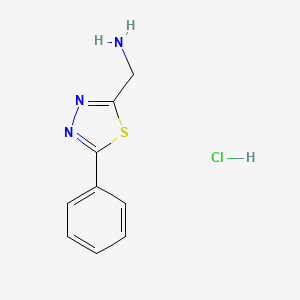

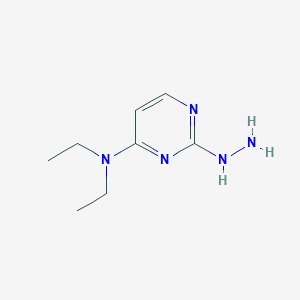
![3-[2-(Methylamino)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1431729.png)
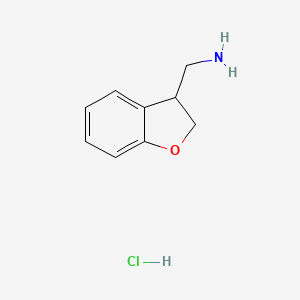
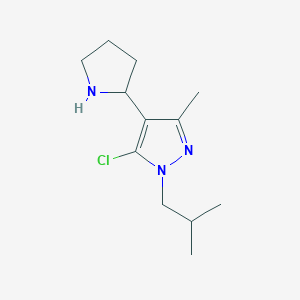
![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B1431735.png)
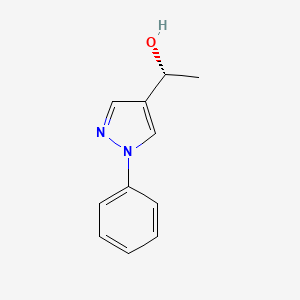
![3-ethoxy-N-methylspiro[3.3]heptan-1-amine hydrochloride](/img/structure/B1431738.png)
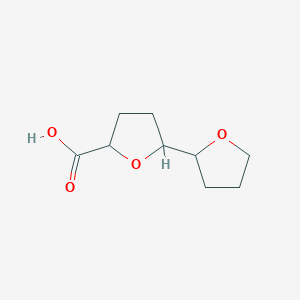
![4,4-Difluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1431741.png)
